molecular formula C7H13F3N2 B13976005 N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine

N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13976005
M. Wt: 182.19 g/mol
InChI Key: VBPWXTQHUMOJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine to form the pyrrolidine ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide. The final step involves the methylation of the amine group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine
  • N-methyl-1-(1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl)methanamine
  • N-methyl-1-(1-(trifluoromethyl)pyrrolidin-3-yl)methanamine

Uniqueness

N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is unique due to the presence of the trifluoromethyl group at the 2-position of the pyrrolidine ring. This structural feature can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents or substitution patterns.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-methyl-1-[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C7H13F3N2/c1-11-5-6-3-2-4-12(6)7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

VBPWXTQHUMOJFU-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.